2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16946231
InChI: InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2
SMILES:
Molecular Formula: C11H8Cl2N2
Molecular Weight: 239.10 g/mol

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine

CAS No.:

Cat. No.: VC16946231

Molecular Formula: C11H8Cl2N2

Molecular Weight: 239.10 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine -

Specification

Molecular Formula C11H8Cl2N2
Molecular Weight 239.10 g/mol
IUPAC Name 2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine
Standard InChI InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2
Standard InChI Key KSWPWVUMQAMOIY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) functionalized with two distinct substituents:

  • Position 2: A chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}), which introduces reactivity for nucleophilic substitution.

  • Position 4: A 4-chlorophenyl group (C6H4Cl-\text{C}_6\text{H}_4\text{Cl}), contributing aromaticity and steric bulk.

The IUPAC name, 2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine, reflects this substitution pattern. The SMILES notation for the compound is ClC1=CC=C(C=C1)C2=NC(=NC=C2Cl)CCl\text{ClC1=CC=C(C=C1)C2=NC(=NC=C2Cl)CCl}, and its InChIKey is KSWPWVUMQAMOIY-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H8Cl2N2\text{C}_{11}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}
Molecular Weight239.10 g/mol
CAS Number944906-03-0
SMILESClC1=CC=C(C=C1)C2=NC(=NC=C2Cl)CCl

Synthesis and Reaction Pathways

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring precise substitution at positions 2 and 4.

  • Stability of Intermediates: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions.

  • Purification: Chromatographic techniques (e.g., silica gel with hexane/ethyl acetate eluents) are critical for isolating the pure product .

Physicochemical and Spectroscopic Properties

Physical State and Solubility

The compound is typically obtained as a solid or oil, depending on purification methods. Its solubility profile includes:

  • High Solubility: In polar aprotic solvents (e.g., acetonitrile, dichloromethane).

  • Low Solubility: In water and nonpolar solvents (e.g., hexane).

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Signals for aromatic protons (δ 7.2–8.5 ppm), chloromethyl (CH2Cl-\text{CH}_2\text{Cl}) protons (δ 4.5–5.0 ppm), and pyrimidine ring protons (δ 8.0–9.0 ppm).

    • 13C^{13}\text{C} NMR: Peaks corresponding to the pyrimidine carbons (δ 150–160 ppm), aromatic carbons (δ 120–140 ppm), and chloromethyl carbon (δ 45–50 ppm).

  • Mass Spectrometry: A molecular ion peak at m/zm/z 239.10 ([M]+\text{[M]}^+) with fragments at m/zm/z 204 ([M-Cl]+\text{[M-Cl]}^+) and 168 ([M-C6H4Cl]+\text{[M-C}_6\text{H}_4\text{Cl]}^+) .

Challenges and Future Perspectives

Stability and Toxicity Concerns

  • Hydrolytic Instability: The chloromethyl group may hydrolyze to a hydroxymethyl derivative, requiring stabilized formulations.

  • Environmental Impact: Chlorinated compounds often pose ecotoxicity risks, necessitating green chemistry approaches.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • Catalytic Applications: Exploring use in asymmetric synthesis or photocatalysis.

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